molecular formula C11H14N2O2 B3053061 Phenyl piperazine-1-carboxylate CAS No. 50606-33-2

Phenyl piperazine-1-carboxylate

Cat. No.: B3053061
CAS No.: 50606-33-2
M. Wt: 206.24 g/mol
InChI Key: NENLIGJPMYKXNE-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Chemical Sciences

The piperazine scaffold is a recurring motif in a vast array of biologically active compounds. nih.govresearchgate.net Its prevalence has led to it being described as a "privileged scaffold" in drug design. tandfonline.comresearchgate.net The significance of the piperazine ring stems from several key characteristics:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be substituted, allowing for fine-tuning of properties such as solubility, basicity, and lipophilicity. This adaptability is crucial for optimizing the pharmacokinetic profiles of potential drug candidates. tandfonline.com

Conformational Flexibility: The piperazine ring typically exists in a chair conformation, but its flexibility can be modulated by substituents or by incorporating it into larger, more rigid polycyclic structures. tandfonline.com This conformational aspect plays a vital role in how a molecule interacts with its biological target.

Synthetic Versatility: The reactivity of the nitrogen atoms makes piperazine a valuable and versatile building block in organic synthesis. researchgate.net It can be used to link different pharmacophores or as a central scaffold for attaching various functional groups, facilitating the creation of large and diverse chemical libraries for screening. tandfonline.com

Broad Biological Activity: The incorporation of a piperazine moiety has been associated with a wide spectrum of pharmacological activities. ijpsr.com Research has shown piperazine derivatives to be active as anticancer, antimicrobial, antidepressant, antiviral, and anti-inflammatory agents, among others. nih.govresearchgate.net

Due to these favorable attributes, the piperazine scaffold is a key component in numerous commercially available drugs and continues to be a focus of development for new therapeutic agents. researchgate.netresearchgate.net

Overview of Phenylpiperazine-1-carboxylate as a Core Research Compound

Phenylpiperazine-1-carboxylate serves as a key intermediate and a foundational structure in chemical synthesis and academic research. It combines the versatile piperazine scaffold with a phenyl group at one nitrogen and a carboxylate group at the other. This specific arrangement makes it a valuable starting material for creating more complex molecules.

The synthesis of related structures, such as N-phenylpiperazine, can be achieved through methods like the Buchwald-Hartwig reaction, which couples aryl halides with amines, or by the cyclization of aniline (B41778) with di(haloethyl)amine hydrochlorides. chemicalbook.comgoogle.com The carboxylate group on the piperazine ring, often in the form of an ester (e.g., ethyl or tert-butyl ester), acts as a protecting group for one of the nitrogen atoms. This allows for selective chemical reactions to be performed on the other nitrogen, providing a controlled method for building molecular complexity.

The compound itself and its simple esters are subjects of study for their fundamental chemical properties and as precursors in the synthesis of more elaborate derivatives for various research applications.

Table 1: Chemical Properties of Representative Phenylpiperazine-1-carboxylate Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Structure
N-phenylpiperazine-1-carboxamideC11H15N3O205.26 nih.gov
4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl esterC15H22FN3O2295.35 sigmaaldrich.com
Methyl 3-phenylpiperazine-1-carboxylateC12H16N2O2220.27 nih.gov

Scope of Academic Investigation for Phenylpiperazine-1-carboxylate and its Derivatives

The academic investigation into Phenylpiperazine-1-carboxylate and its derivatives is broad, driven by the potential to discover new compounds with specific functional properties. Research primarily focuses on synthesizing new derivatives and evaluating their potential applications.

One significant area of research involves modifying the core structure to create compounds with potential therapeutic activities. For instance, a study focused on the design and synthesis of 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, a derivative that exhibited anxiolytic-like activity in preclinical models, suggesting a potential role for this class of compounds in neuroscience research. nih.gov

Another avenue of academic inquiry is in the field of agrochemicals. Researchers have introduced the piperazine substructure into phenazine-1-carboxylic acid (a natural fungicide) to create new derivatives. nih.gov Several of these new phenazine-1-carboxylic piperazine compounds showed promising fungicidal activities against various plant pathogens, in some cases exceeding the potency of the parent compound. nih.gov This highlights the utility of the phenylpiperazine-1-carboxylate scaffold in developing new agents for agricultural applications.

The investigations often involve extensive chemical synthesis to create libraries of related compounds, followed by screening for biological or material properties. The structural data from these studies, often confirmed by techniques like NMR and mass spectrometry, provides valuable insights into structure-activity relationships, guiding future design and optimization efforts. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLIGJPMYKXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565094
Record name Phenyl piperazine-1-carboxylate
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Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50606-33-2
Record name Phenyl 1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50606-33-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenylpiperazine 1 Carboxylate and Its Derivatives

Established Synthetic Routes to the Phenyl piperazine-1-carboxylate Core

Traditional synthetic strategies for creating the this compound core primarily rely on direct functionalization of the piperazine (B1678402) ring through esterification and carbamate (B1207046) formation, or through more elaborate multi-step sequences.

Direct Esterification Approaches

Direct esterification, which would involve the reaction between piperazine-1-carboxylic acid and phenol (B47542), is not a commonly employed or reported method for the synthesis of this compound. This is largely due to the inherent instability of piperazine-1-carboxylic acid itself, which is a carbamic acid derivative. Carbamic acids are prone to decarboxylation, readily decomposing back to the parent amine (piperazine) and carbon dioxide. The direct esterification of a carboxylic acid with a phenol is also a thermodynamically challenging process that typically requires harsh conditions or specific activating agents to proceed efficiently, further complicating this potential route.

Carbamate Formation Strategies

A more direct and widely utilized method for synthesizing the this compound core is through carbamate formation. This approach typically involves the reaction of a piperazine derivative with a phenyl chloroformate. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl chloroformate and displacing the chloride leaving group. This reaction is generally efficient and is a standard procedure in organic synthesis for forming carbamates.

A common example involves the reaction of a substituted piperazine with phenyl chloroformate in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like dimethylformamide (DMF). The base is used to neutralize the hydrochloric acid byproduct generated during the reaction. For instance, derivatives such as phenyl 4-(4-((2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine-1-carboxylate have been synthesized by reacting the corresponding piperazine precursor with phenyl chloroformate. japsonline.com This reaction is typically performed at elevated temperatures to ensure completion. japsonline.com

Reactant 1Reactant 2BaseSolventConditionsProductRef
1-(4-(...phenyl)piperazinePhenyl ChloroformateTriethylamine (TEA)DMFReflux, overnightPhenyl 4-(4-(...phenyl)piperazine-1-carboxylate japsonline.com
1-Boc-piperazineAryl Bromides--Buchwald-Hartwig Aminationtert-Butyl 4-arylpiperazine-1-carboxylate nih.govmdpi.com
Piperazinetert-Butyl chloroformateTriethylamine or Na2CO3-Basic conditionstert-Butyl piperazine-1-carboxylate

Multi-step Synthetic Sequences

Often, the synthesis of complex this compound derivatives requires a multi-step approach. These sequences allow for the gradual construction of the target molecule, often incorporating protecting group strategies to manage the reactivity of the two different nitrogen atoms in the piperazine ring.

A representative strategy involves the initial protection of one of the piperazine nitrogens with a group like the tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting mono-protected piperazine, tert-butyl piperazine-1-carboxylate, can then be coupled with a desired aryl group. The aryl group itself can be synthesized and functionalized separately. After the arylpiperazine core is assembled, the protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to free the second nitrogen for further reactions, or the existing phenyl ester can be part of a larger molecular assembly. nih.govnih.gov

For example, the synthesis of tert-butyl 4-(4-{2-[(4-fluorophenyl)sulfanyl]-3-(trifluoromethyl)benzamido}phenyl) piperazine-1-carboxylate involves several steps, including the initial synthesis of a complex carboxylic acid and an aniline (B41778) derivative, which are then coupled together. nih.gov

StepDescriptionReactantsReagents/ConditionsRef
1N-Boc ProtectionPiperazineDi-tert-butyl dicarbonate (Boc₂O)
2Arylation (e.g., Buchwald-Hartwig)1-Boc-piperazine, Aryl bromidePalladium catalyst, base nih.govmdpi.com
3CouplingCarboxylic acid, Aniline derivativeCoupling agents (e.g., 2-chloro-N-methylpyridinium iodide), DIPEA nih.gov
4Boc DeprotectionBoc-protected piperazine derivativeTrifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) nih.govmdpi.com

Advanced Catalytic Approaches in Phenylpiperazine-1-carboxylate Synthesis

Modern synthetic chemistry has increasingly turned to powerful catalytic methods to construct the C-N bond between the phenyl group and the piperazine ring. These reactions offer high efficiency, good functional group tolerance, and often milder reaction conditions compared to classical methods.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a premier method for the synthesis of arylpiperazines. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of this compound synthesis, this typically involves coupling a protected piperazine, such as tert-butyl piperazine-1-carboxylate, with a phenyl halide. nih.govmdpi.commdpi.com

The reaction requires a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and a base, for instance, cesium carbonate (Cs₂CO₃). mdpi.com The choice of ligand and base is crucial for the reaction's success and can be tailored to the specific substrates. While highly effective, the reaction can sometimes fail depending on the steric and electronic properties of the coupling partners. google.comgoogleapis.com

Aryl Halide/TriflatePiperazine DerivativeCatalystLigandBaseSolventConditionsYieldRef
Aryl Bromides1-Boc-piperazine----Nitrogen atmosphere63-72% nih.govmdpi.com
Phenol triflate derivativetert-Butyl piperazine-1-carboxylatePd₂(dba)₃XPhosCs₂CO₃Toluene110 °C, 12 h93% mdpi.com
2,4-dichloropyrimidineSubstituted phenyl-piperazines----Buchwald Coupling- acs.org

Copper-Catalyzed Reactions (e.g., Ullmann–Goldberg Reaction)

The Ullmann–Goldberg reaction, a copper-catalyzed N-arylation, represents an older but still valuable method for forming the aryl-piperazine bond. This reaction typically requires higher temperatures than its palladium-catalyzed counterparts and often involves coupling an aryl halide with an amine in the presence of a copper catalyst and a base.

In modern variations, this reaction can be used to synthesize precursors for more complex derivatives. For example, a copper-catalyzed Ullmann-like ether synthesis can be used to couple 2-iodobenzoic acid derivatives with phenols. nih.govmdpi.com The resulting products can then be further elaborated into molecules containing the this compound moiety. While palladium catalysis is often preferred for its milder conditions and broader substrate scope, the Ullmann-Goldberg reaction remains a useful tool in the synthetic chemist's arsenal, particularly for specific substrate combinations or when cost is a consideration.

Aryl HalideAmine/PhenolCatalystAdditivesSolventConditionsProduct TypeRef
2-Iodobenzoic acid derivativePhenol/Thiophenol/AnilineCopper, Copper(I) iodide1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DMF-Diaryl ether/thioether/amine nih.gov
2-Iodobenzoic acid derivatives4-Fluorophenol, etc.Copper---Diaryl ethers mdpi.com

Reductive Amination Techniques in Derivative Formation

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of complex piperazine derivatives. masterorganicchemistry.com This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This controlled, single-alkylation approach avoids the common problem of over-alkylation seen with direct alkylation methods using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com NaBH(OAc)₃ is a mild and selective reducing agent, often favored for its effectiveness in one-pot procedures. nih.gov For instance, the synthesis of piperazine-based polyamines has been achieved through a multi-step process starting with the reductive amination of a protected piperazine compound with a ketone, such as N-methyl-4-piperidone, using NaBH(OAc)₃ in 1,2-dichloroethane. nih.gov This particular reaction yielded the desired product at 60%. nih.gov

More advanced reductive amination protocols utilize carboxylic acids as the electrophile, offering a step-economical alternative. rsc.org One such method involves a two-step reaction using phenylsilane. The first step is a silane-mediated amidation, followed by a zinc acetate (B1210297) (Zn(OAc)₂) catalyzed reduction of the resulting amide. rsc.org This technique has proven effective for a broad range of amines and carboxylic acids and has been successfully applied to the large-scale synthesis of complex molecules. rsc.org

Reaction TypeAmine SubstrateCarbonyl/Carboxylic Acid SubstrateReducing Agent/CatalystReported YieldReference
One-pot reductive amination2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamideN-methyl-4-piperidone (ketone)Sodium triacetoxyborohydride (NaBH(OAc)₃)60% nih.gov
Iterative reductive amination1,4-dioxa-8-azaspiro[4.5]decaneN-methyl-4-piperidone (ketone)Sodium triacetoxyborohydride (NaBH(OAc)₃)29% nih.gov
Reductive amination with carboxylic acidGeneric AmineGeneric Carboxylic AcidPhenylsilane / Zn(OAc)₂57% (for API synthesis) rsc.org

Nucleophilic Substitution Reactions in Phenylpiperazine-1-carboxylate Derivatization

The nitrogen atoms of the piperazine ring are nucleophilic, allowing for the straightforward introduction of various substituents through nucleophilic substitution reactions. This approach is fundamental to the derivatization of the phenylpiperazine-1-carboxylate core.

A common strategy involves the reaction of a phenylpiperazine derivative with an electrophile such as an alkyl halide or an acyl chloride. For example, derivatives can be synthesized by reacting 1-phenylpiperazine (B188723) with a chloroacetyl chloride. This type of acylation is typically performed in a solvent like dichloromethane with a base such as triethylamine to neutralize the HCl byproduct, under controlled temperature conditions. Similarly, reacting 4-phenylpiperazine with an α-halo ketone, like a phenacyl halide, provides another route to elaborated structures. These reactions are generally conducted in polar aprotic solvents such as acetonitrile (B52724) or DMF at elevated temperatures (50-80°C) to facilitate the substitution.

The synthesis of complex acaricidal agents also utilizes this principle. In a multi-step synthesis, a key 1-phenylpiperazine intermediate is reacted with various electrophilic reagents in a final N-substitution step to produce a library of analogues. nih.gov

Piperazine ReactantElectrophileReaction ConditionsReference
1-Phenylpiperazine hydrochlorideChloroacetyl chlorideDichloromethane (solvent), Triethylamine (base), Room Temperature
4-PhenylpiperazinePhenacyl halide (α-halo ketone)Acetonitrile or DMF (solvent), Potassium carbonate (base), 50-80°C
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazineVarious (e.g., sulfonyl chlorides)Not specified in detail nih.gov

Optimization of Synthetic Processes for Phenylpiperazine-1-carboxylate Analogues

A key aspect of optimization is the careful selection of reagents and reaction parameters. For nucleophilic substitution reactions, achieving high yields requires precise control over the stoichiometry of the reactants and maintaining anhydrous (water-free) conditions to prevent side reactions. The progress of these reactions is often monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Functionalized Piperazine (B1678402) Derivatives

The phenyl piperazine-1-carboxylate framework is a highly valued synthon, primarily because the carboxylate group (often a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group) serves as an effective protecting group for one of the piperazine nitrogens. This protection strategy allows for selective reactions at the alternate nitrogen atom, enabling the controlled and sequential introduction of various substituents.

Many useful synthons based on this structure are commercially available, including N-acyl or N-aryl piperazines decorated with protecting groups or other functional groups ready for further molecular expansion. mdpi.com A common synthetic strategy involves the reaction of a protected piperazine-1-carboxylate, such as tert-butyl piperazine-1-carboxylate, with an activated aryl compound. mdpi.com Key reactions to achieve N-arylation include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly effective for forming carbon-nitrogen bonds between aryl halides or triflates and the piperazine nitrogen. mdpi.comchemicalbook.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly feasible when the aromatic ring is electron-deficient, for instance, in aza-heterocycles like pyrimidines or pyridines. mdpi.com

For example, the synthesis of Avapritinib, a kinase inhibitor, utilizes N-Boc-piperazine which is coupled with ethyl 2-chloropyrimidine-5-carboxylate in an SNAr reaction to yield a key intermediate. mdpi.com After further modifications, the Boc protecting group is removed under acidic conditions to allow for a second SNAr reaction at the now-free nitrogen, completing the core structure of the drug. mdpi.com This stepwise functionalization highlights the strategic importance of the piperazine carboxylate intermediate in building complex, unsymmetrically substituted piperazine derivatives.

Precursor for Complex Bioactive Molecule Development

The piperazine ring is a prevalent feature in a vast number of biologically active molecules and approved drugs due to its ability to influence physicochemical properties like solubility and basicity, and to establish crucial interactions with biological targets. mdpi.comnih.gov this compound derivatives are frequently employed as key intermediates in the synthesis of these complex molecules.

Researchers have designed and synthesized numerous bioactive compounds starting from this scaffold. For instance, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM-008) was synthesized and identified as a new compound with significant anxiolytic-like and anti-inflammatory effects. nih.govnih.gov The synthesis leverages the piperazine carboxylate core to link a phenyl-pyrazole moiety, resulting in a novel therapeutic candidate. nih.govnih.gov

Similarly, the compound 4-(3-phenyl- nih.govontosight.aiontosight.aithiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) was developed as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.gov The synthesis of this molecule relies on the piperazine-1-carboxylate structure to correctly position the phenylthiadiazole and phenylamide groups, which are critical for its mechanism-based inhibition of the FAAH enzyme. nih.gov These examples underscore the role of this compound intermediates as foundational elements in the discovery of new therapeutic agents.

Table 1: Examples of Bioactive Molecules Developed from Piperazine Carboxylate Intermediates

Intermediate Class Example Bioactive Molecule Therapeutic Area/Activity
Ethyl piperazine-1-carboxylate 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM-008) nih.govnih.gov Anxiolytic, Anti-inflammatory nih.govnih.gov
Phenylamide of piperazine-1-carboxylic acid 4-(3-phenyl- nih.govontosight.aiontosight.aithiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) nih.gov FAAH Inhibitor (Analgesic) nih.gov
tert-Butyl piperazine-1-carboxylate Avapritinib mdpi.com Kinase Inhibitor (Oncology) mdpi.com
1-[3-(trifluoromethyl)phenyl]piperazine Flibanserin mdpi.com Female Hypoactive Sexual Desire Disorder mdpi.com

Integration into Multicomponent Reactions and Diverse Chemical Pathways

The reactivity of the this compound scaffold makes it suitable for integration into a variety of chemical pathways beyond simple two-component couplings. The presence of a nucleophilic nitrogen (once deprotected) and the ability to attach various functional groups allow for its participation in more complex transformations, including multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials.

The versatility of the piperazine core is demonstrated by its use in diverse synthetic routes. Modern synthetic methods, such as visible-light-promoted photoredox catalysis, have been developed for the synthesis of piperazines, showcasing the ongoing evolution of chemical pathways involving this heterocycle. organic-chemistry.org Furthermore, the synthesis of drug molecules often involves a sequence of reactions where the piperazine intermediate is central. For example, the synthesis of Vilazodone involves building the piperazine ring from precursor components, which is then alkylated with a complex indole (B1671886) derivative. mdpi.com The ability to be synthesized from basic starting materials or to be used as a pre-formed, protected block illustrates its adaptability in various synthetic strategies. mdpi.comorganic-chemistry.org

Utility in Agrochemical and Fine Chemical Synthesis

The application of this compound intermediates extends beyond pharmaceuticals into the agrochemical and fine chemical industries. The piperazine motif is known to impart biological activity in various contexts, including crop protection. nih.gov

In the field of agrochemicals, researchers have synthesized series of phenazine-1-carboxylic piperazine derivatives to discover new fungicides. nih.gov By introducing the piperazine substructure to the natural product phenazine-1-carboxylic acid (PCA), scientists developed compounds with enhanced fungicidal activity against several major plant pathogens like Rhizoctonia solani and Fusarium oxysporum. nih.gov

Another significant application is in the development of acaricides (pesticides that kill mites and ticks). A series of phenylpiperazine derivatives containing a 2,2,2-trifluoroethylsulfanyl group were synthesized and tested for their activity against the two-spotted spider mite (Tetranychus urticae). nih.gov The synthetic route involved the formation of a 1-phenylpiperazine (B188723) intermediate, which was then reacted with various acid halides and sulfonyl halides to produce a library of candidate compounds. nih.gov This work highlights how the phenylpiperazine core can be systematically modified to optimize activity for specific agrochemical applications.

Table 2: Phenylpiperazine Intermediates in Agrochemical Synthesis

Intermediate Resulting Agrochemical Class Target Pest/Pathogen
Piperazine (reacted with Phenazine-1-carboxylic acid) Phenazine-1-carboxylic piperazine derivatives nih.gov Fungi (Rhizoctonia solani, Fusarium oxysporum) nih.gov
1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine 4-Substituted carbonyl and sulfonyl phenylpiperazines nih.gov Mites (Tetranychus urticae) nih.gov

Structure Activity Relationship Sar Studies of Phenylpiperazine 1 Carboxylate Derivatives

Design Principles for Systematic Structural Modification

A common design principle is the use of bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing a desired biological or physical property without making a significant change in the chemical structure. For instance, the strategic placement of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the pKa of the piperazine (B1678402) nitrogens, thereby affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets. nih.gov

Furthermore, the incorporation of the piperazine nucleus itself is a key design choice. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active compounds. nih.gov Its two nitrogen atoms provide sites for substitution, allowing for the introduction of diverse chemical functionalities that can engage in various non-covalent interactions, such as hydrogen bonding and salt bridge formation, with target proteins. nih.govmdpi.com The flexibility of the piperazine ring also allows it to adopt different conformations, which can be crucial for optimal binding to the target's active site.

The systematic modification often begins with a "lead" compound, a molecule with a known, albeit often modest, biological activity. Analogs are then synthesized by making incremental changes to the lead structure. For example, a series of derivatives might be created where the position and nature of a substituent on the phenyl ring are varied, or where the substituent on the N4-nitrogen of the piperazine ring is altered. The resulting compounds are then screened for their biological activity, and the data is used to build a SAR model. This iterative process of design, synthesis, and testing allows for the gradual optimization of the lead compound into a potent and selective drug candidate.

A key aspect of this design process is the consideration of pharmacokinetic properties. The piperazine moiety, with its basic nitrogen atoms, can significantly influence a molecule's water solubility, which is a critical factor for bioavailability. nih.gov By modifying the substituents on the phenyl and piperazine rings, medicinal chemists can strike a balance between the desired pharmacodynamic activity and the necessary pharmacokinetic profile for a successful drug.

Impact of Aromatic Substituents on Biological Activity Profiles

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, is a common strategy in medicinal chemistry. In the context of phenylpiperazine derivatives, halogenation of the phenyl ring has been shown to significantly affect their biological activity. For example, in a series of acaricidal phenylpiperazine derivatives, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring led to a notable increase in activity against Tetranychus urticae. nih.gov Similarly, in a study of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with two chlorine atoms on the phenyl ring (3,4-dichloro substitution) exhibited the strongest cytotoxic effects against cancer cell lines. mdpi.com This suggests that the electronic and steric properties conferred by halogen substituents can be crucial for potent biological activity.

The position of the substituent on the phenyl ring is also a critical factor. In the aforementioned study on acaricidal derivatives, a para-chloro-substituted benzoyl group at the N4-position of the piperazine ring was found to be the most active among the substituted benzoyl derivatives. nih.gov This highlights the importance of positional isomerism in determining the biological profile of these compounds. The specific location of a substituent can dictate how the molecule orients itself within the binding pocket of a biological target, thereby influencing the strength and nature of the interactions.

The following table summarizes the impact of various aromatic substituents on the biological activity of phenylpiperazine derivatives based on findings from different studies:

SubstituentPositionEffect on Biological ActivityReference
Fluorine2-positionIncreased acaricidal activity nih.gov
Chlorine4-position (para)Most active among substituted benzoyl derivatives for acaricidal activity nih.gov
3,4-DichloroPhenyl ringStrongest cytotoxic effect in 1,2-benzothiazine derivatives mdpi.com
Trifluoromethyl3-positionSignificant cytotoxic activity in 1,2-benzothiazine derivatives mdpi.com

These examples underscore the critical role of aromatic substituents in fine-tuning the biological activity of phenylpiperazine-1-carboxylate derivatives. The systematic exploration of different substituents and their positions on the phenyl ring is a key strategy for optimizing the potency and selectivity of these compounds for various therapeutic targets.

Influence of Piperazine Ring Modifications on Target Interaction

Modifications to the piperazine ring itself, particularly at the N4 position, are a critical aspect of SAR studies for phenylpiperazine-1-carboxylate derivatives. These modifications can dramatically alter the molecule's size, shape, and chemical properties, thereby influencing its interaction with biological targets. nih.gov

The size and bulkiness of the N4-substituent can also play a crucial role. In a series of acaricidal phenylpiperazine derivatives, the introduction of bulky substituents at this position, such as a 4-chlorobenzyl group, resulted in a loss of activity. nih.gov This suggests that for this particular biological target, there are steric constraints within the binding pocket that cannot accommodate large substituents. Conversely, smaller alkylsulfonyl groups, such as a methylsulfonyl group, were well-tolerated and even led to high activity. nih.gov

The following table illustrates the influence of different N4-substituents on the biological activity of phenylpiperazine derivatives:

N4-SubstituentBiological ActivityReference
PhenylHigher anticancer potency than acetyl, cinnamyl, or benzyl nih.gov
AcetylModerate anticancer potency nih.gov
CinnamylModerate anticancer potency nih.gov
BenzylLower anticancer potency nih.gov
Amino-substituted p-tolylMost potent anticancer activity in the series nih.gov
4-ChlorobenzylInactive as an acaricide nih.gov
MethylsulfonylHigh acaricidal activity nih.gov
EthylsulfonylMarkedly decreased acaricidal activity nih.gov
IsopropylsulfonylMarkedly decreased acaricidal activity nih.gov

These findings underscore the principle that the piperazine ring is not merely a linker but an active participant in the molecule's interaction with its biological target. The systematic variation of substituents at the N4 position allows for the exploration of the target's binding site topography and the optimization of key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for high-affinity binding.

Conformational Analysis and its Relation to Bioactivity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For phenylpiperazine-1-carboxylate derivatives, the flexibility of the piperazine ring and the rotational freedom around the single bonds connecting the different structural fragments allow the molecule to adopt a variety of conformations. Conformational analysis, which involves the study of these different spatial arrangements and their relative energies, is therefore essential for understanding how these molecules interact with their biological targets.

The piperazine ring typically exists in a chair conformation, which is the most stable arrangement. However, it can also adopt other conformations, such as a boat or twist-boat conformation, although these are generally higher in energy. The specific conformation adopted by the piperazine ring can influence the relative orientation of the substituents at the N1 and N4 positions, which in turn can affect how the molecule fits into the binding site of a target protein.

Molecular modeling and computational chemistry techniques are often employed to perform conformational analysis. These methods can be used to identify the low-energy conformations of a molecule and to predict how it might bind to a target protein. For example, flexible docking studies can be used to simulate the interaction of a flexible ligand with a rigid or flexible receptor, allowing for the exploration of different binding modes and the identification of the most favorable one. mdpi.com

The insights gained from conformational analysis can be used to design new derivatives with improved bioactivity. By understanding the conformational requirements for binding to a particular target, medicinal chemists can design molecules that are pre-organized in the bioactive conformation, which can lead to a higher binding affinity. For example, if a specific dihedral angle between the phenyl and piperazine rings is found to be crucial for activity, a more rigid analog could be designed that locks the molecule in this preferred conformation.

Stereochemical Considerations in Derivative Design

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the design and activity of phenylpiperazine-1-carboxylate derivatives. The introduction of chiral centers into the molecule can lead to the formation of enantiomers or diastereomers, which can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The piperazine ring itself is achiral when unsubstituted. However, the introduction of substituents on the carbon atoms of the piperazine ring can create chiral centers. For example, if a methyl group is introduced at the 2-position of the piperazine ring, this carbon atom becomes a stereocenter, and the molecule will exist as a pair of enantiomers (R and S). These enantiomers can have different affinities for their biological target because the binding site of a protein is also chiral, being composed of L-amino acids. One enantiomer may fit perfectly into the binding site, while the other may not be able to bind effectively due to steric clashes.

The importance of stereochemistry is highlighted in a study of arylpiperazine derivatives where the (S)- and (R)-enantiomers of a particular compound were found to have similar dihedral angles between the phenyl and piperazine rings but different torsion angles in other parts of the molecule. mdpi.com These subtle differences in three-dimensional structure can lead to significant differences in biological activity.

The synthesis of stereochemically pure compounds is therefore often a key objective in medicinal chemistry. This can be achieved through various methods, such as asymmetric synthesis, which uses chiral catalysts or auxiliaries to selectively produce one enantiomer, or through the resolution of a racemic mixture, which involves separating the enantiomers.

Preclinical Pharmacological Investigations of Phenylpiperazine 1 Carboxylate Derivatives

Modulation of Neurotransmitter Systems and Related Biochemical Pathways

The interaction of phenylpiperazine-1-carboxylate derivatives with neurotransmitter systems, particularly the serotonergic and dopaminergic systems, is a cornerstone of their pharmacological investigation. These compounds often exhibit high affinity for a range of G-protein coupled receptors (GPCRs) that regulate neuronal signaling.

Phenylpiperazine derivatives are widely recognized for their significant interactions with the serotonin (B10506) (5-HT) system. nih.gov The specific nature of these interactions, whether agonistic or antagonistic, and the affinity for various 5-HT receptor subtypes, are heavily influenced by the chemical substitutions on the core structure.

One notable derivative, tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104), has been shown to produce anxiolytic and antidepressant-like effects in murine models. nih.gov These effects are believed to be mediated, at least in part, by the serotonergic system, as pretreatment with a 5-HT1A antagonist (WAY100635) or a serotonin synthesis inhibitor (p-chlorophenylalanine) abolished the observed behavioral outcomes. nih.gov Another compound, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), also demonstrated anxiolytic-like activity that was blocked by a 5-HT1A antagonist, suggesting the involvement of this specific receptor pathway. nih.gov

The affinity for 5-HT receptors can be precisely tuned through structural modifications. For instance, N4-substitution on the arylpiperazine structure can significantly enhance affinity for 5-HT1A sites. nih.gov Research has shown that derivatives with a 2-methoxyphenyl group and a four-carbon chain linker exhibit high affinity for 5-HT1A receptors. nih.govnih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, displayed a very high affinity (Ki = 0.6 nM) for 5-HT1A sites. nih.gov Similarly, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin linked to a phenylpiperazine moiety have been developed as potent 5-HT1A receptor agents. semanticscholar.org Specifically, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one showed excellent affinity with a Ki value of 0.57 nM. semanticscholar.org

Conversely, other derivatives have been developed as 5-HT2A receptor antagonists. nih.govresearchgate.net The affinity for 5-HT2A receptors is influenced by the nature of the arylpiperazine moiety; for example, replacing a phenyl(piperazin-1-yl)methanone group with a fluorophenylpiperazine often increases affinity. nih.gov In one study, a series of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives showed distinct affinity for 5-HT1A receptors (Ki = 8-50 nM) but insignificant affinity for 5-HT2A receptors. nih.gov Molecular docking studies suggest that arylpiperazine derivatives often bind in a long-chained configuration within the 5-HT2A receptor, stabilized by interactions like hydrogen bonds and π-π stacking. mdpi.com

Binding Affinities of Phenylpiperazine Derivatives at Serotonin Receptors
Compound NameTarget ReceptorBinding Affinity (Ki, nM)Reference
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine5-HT1A0.6 nih.gov
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A0.57 semanticscholar.org
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A0.78 semanticscholar.org
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate5-HT1A1.2 mdpi.com
Purine-2,6-dione derivative 13 (phenylmethyl at position 7, 2-OCH3 on phenylpiperazine)5-HT1A8-50 nih.gov

Phenylpiperazine derivatives also demonstrate significant interactions with the dopaminergic system, particularly the D2 and D3 receptor subtypes. nih.gov The high sequence homology between these two receptors presents a challenge for developing selective ligands, yet certain structural modifications to the phenylpiperazine scaffold can confer remarkable subtype selectivity. acs.orgnih.gov

A series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were found to have high affinity for the D3 receptor. acs.org Compounds with phenyl or substituted phenyl groups displayed Ki values under 10 nM for the D3 receptor, with D2R/D3R selectivity ratios ranging from 5.4 to 56-fold. acs.org The introduction of a 2,3-dichlorophenylpiperazine group resulted in subnanomolar affinity for the D3 receptor. acs.org The ability of these N-phenylpiperazine benzamides to achieve D3 selectivity is attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the primary binding site and the benzamide (B126) tail interacts with a unique secondary binding pocket in the D3 receptor. nih.govnih.gov

Structural variations in the aryl group of the piperazine (B1678402) moiety significantly impact binding affinity. nih.gov For the D2 receptor, introducing a substituent at the ortho position of the phenyl ring, especially electron-donating groups like ethers and thioethers, tends to increase binding affinity. nih.gov Docking studies indicate that the phenyl group of the piperazine can form π–π stacking interactions with aromatic residues like Phe6.52 and Trp6.48 in the D2 receptor binding site. nih.gov The long-chain arylpiperazine structure is considered a versatile template for designing drugs targeting both serotonin and dopamine (B1211576) receptors. mdpi.com

Binding Affinities of Phenylpiperazine Derivatives at Dopamine Receptors
Compound Class/NameD3 Receptor Affinity (Ki)D2 Receptor Affinity (Ki)D2R/D3R Selectivity RatioReference
[4-(4-Carboxamidobutyl)]-1-phenylpiperazines (general)<10 nMVaries5.4 - 56 acs.org
Compound 7 (2-methoxyphenylpiperazine analogue)3.5 nM19 nM5.4 acs.org
Compound 8 (2,3-dichlorophenylpiperazine analogue)SubnanomolarNot specifiedHigh acs.org
Compound 6a (fluoride substituted N-phenylpiperazine analog)Nanomolar~500-fold lower than D3~500 nih.gov

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets for a significant portion of modern pharmaceuticals. mdpi.comnih.gov Phenylpiperazine-1-carboxylate derivatives and their related arylpiperazine analogs are classic examples of scaffolds designed to interact with GPCRs, particularly aminergic receptors involved in neurotransmission. nih.gov

The binding of these ligands is typically anchored by a strong interaction between a basic nitrogen atom in the piperazine ring and a highly conserved aspartate residue in the third transmembrane helix (TM3) of the receptor, such as Asp116 in the 5-HT1A receptor. mdpi.commdpi.com The aryl portion of the molecule generally inserts deep into the binding pocket, forming additional interactions that determine affinity and selectivity. mdpi.com

The versatility of the arylpiperazine structure allows for the development of multi-target ligands that can interact with several GPCRs simultaneously, such as various serotonin, dopamine, and adrenergic receptors. mdpi.com This polypharmacology can be advantageous for treating complex central nervous system (CNS) disorders. mdpi.com For example, some arylpiperazine hydantoin (B18101) derivatives have been identified as multifunctional agents with activity at both serotonin and α1-adrenergic receptors, which are both implicated in anxiety. mdpi.com The design of such molecules often involves computational approaches, such as docking studies, to predict and rationalize the binding modes within the complex three-dimensional structures of GPCRs. mdpi.commdpi.commdpi.com

Enzymatic Target Interactions

Beyond neurotransmitter receptors, phenylpiperazine-1-carboxylate derivatives have been investigated for their ability to interact with and inhibit specific enzymes, opening up alternative therapeutic avenues.

Fatty acid amide hydrolase (FAAH) is a serine hydrolase enzyme responsible for breaking down endocannabinoids like anandamide. nih.govwikipedia.org Inhibiting FAAH increases the levels of these endogenous lipids, producing analgesic, anti-inflammatory, and anxiolytic effects. nih.gov Piperazine carboxylates have been identified as a class of FAAH inhibitors. nih.gov

The mechanism of inhibition for related piperazine ureas has been studied in detail and is believed to involve the formation of a covalent bond with the catalytic Ser241 residue in the FAAH active site. nih.gov Computational studies suggest that the enzyme's binding site induces a conformational twist in the piperidine/piperazine urea's amide bond. nih.gov This distortion facilitates the hydrolysis of the amide bond and the subsequent carbamylation of Ser241, leading to irreversible inhibition. nih.govnih.gov This covalent mechanism is supported by the crystal structure of FAAH bound to inhibitors, which shows the inhibitor covalently attached to Ser241. nih.gov

Patents from Sanofi-Aventis have described a series of piperazine/piperidine carboxylates as FAAH inhibitors. nih.gov For example, certain 2-(methylamino)-2-oxoethyl carbamates have been reported to be selective for FAAH in various tissues. nih.gov The piperazine structural motif is considered effective for generating new covalent inhibitors of FAAH. nih.gov

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. nih.goved.ac.uk The piperazine moiety is a common feature in many approved kinase inhibitor drugs. nih.govmdpi.com

Specific phenylpiperazine-1-carboxylate derivatives have been designed and synthesized as kinase inhibitors. In one study, a series of piperazinyl furo[2,3-d]pyrimidine-5-carboxylate derivatives were evaluated as inhibitors of the phosphoinositol-3-kinase alpha (PI3Kα) enzyme. nih.gov Several of these compounds, particularly those incorporating substituted arylurea/thiourea (B124793) moieties, showed moderate to good inhibitory activity against PI3Kα. nih.gov Compounds 7b and 8a from this series displayed the best PI3Kα inhibition and also demonstrated anti-proliferative activity against a pancreatic cancer cell line. nih.gov Docking studies suggested that these compounds bind to the kinase active site, with the furo[2,3-d]pyrimidine (B11772683) ring forming a key hydrogen bond with the backbone of Val851 in the hinge region, a common interaction for kinase inhibitors. nih.gov

PI3Kα Inhibitory Activity of Furo[2,3-d]pyrimidine-5-carboxylate Derivatives
CompoundDescriptionPI3K-α Inhibition (%) at 10 µMPANC-1 Cell Line IC50 (µM)Reference
7a, 7b Incorporate aryloxyacetyl moiety51-69%4.5 (for 7b) nih.gov
8a, 8b, 8c Incorporate substituted arylurea/thiourea moiety51-69%6.0 (for 8a) nih.gov
5a-d Phenyl acetamide (B32628) derivatives11-28%Not specified nih.gov

Decarboxylase Enzyme Systems

Current research literature accessible through targeted searches does not provide specific studies on the direct interaction between phenyl piperazine-1-carboxylate derivatives and decarboxylase enzyme systems. However, related research into decarboxylases, such as the prenylated-flavin-dependent phenazine-1-carboxylic acid decarboxylase and engineered phenylpyruvate decarboxylase, highlights the importance of these enzymes in biological pathways. umich.edunih.gov These enzymes are crucial for catalyzing the conversion of carboxylic acids to hydrocarbons and are instrumental in the biosynthesis of aromatic amino acid derivatives. umich.edunih.gov Future investigations may explore the potential modulatory effects of phenylpiperazine-1-carboxylate scaffolds on these or other decarboxylase systems.

Antiparasitic Research Applications of Phenylpiperazine-1-carboxylate Derivatives

The exploration of phenylpiperazine derivatives has identified promising candidates for antiparasitic applications, particularly in the domain of acaricides for controlling spider mites.

A study focused on the synthesis of 33 new phenylpiperazine derivatives and evaluated their acaricidal activity against Tetranychus urticae (two-spotted spider mite). nih.govresearchgate.net The research found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives demonstrated significant acaricidal properties. nih.govresearchgate.net Among these, one compound stood out for its high level of activity against not only T. urticae but also Tetranychus kanzawai and Panonychus citri. nih.gov Further investigation into its effect at different life stages of T. urticae revealed that the compound was effective against both adult mites and eggs. nih.govresearchgate.net The introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was shown to increase activity, leading to complete control of T. urticae at a concentration of 3 ppm. nih.gov

Table 1: Acaricidal Activity of Selected Phenylpiperazine Derivatives

Compound Name/Description Target Parasite(s) Key Research Findings Citation(s)
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine Tetranychus urticae, Tetranychus kanzawai, Panonychus citri Showed the highest level of activity against the tested mite species; effective against both adult and egg stages of T. urticae. nih.gov, researchgate.net
2-fluoro substituted phenylpiperazine derivative Tetranychus urticae Fully controlled the mite population at a concentration of 3 ppm. nih.gov
Cyano group substituted phenylpiperazine derivative (5-4) Tetranychus urticae The cyano group was found to be effective for good efficacy against the mite. nih.gov

Antifungal and Antimicrobial Research Applications

Phenylpiperazine-1-carboxylate derivatives have been investigated for their potential as antifungal and antimicrobial agents, showing notable activity against various pathogens.

In one study, a series of ten new 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and tested for their inhibitory activity against several microbial strains. nih.gov Two compounds, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride, displayed the highest inhibition against Mycobacterium kansasii with Minimum Inhibitory Concentration (MIC) values of 15.4 µM and 15.0 µM, respectively. nih.gov The latter compound also showed significant activity against M. marinum with an MIC of 15.0 µM. nih.gov Furthermore, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride was the most active against the fungus Fusarium avenaceum, with an MIC of 14.2 µM. nih.gov The study concluded that higher lipophilicity and the electron-donor properties of the substituent R positively influenced the activity against M. kansasii. nih.gov

Another line of research involved synthesizing a series of phenazine-1-carboxylic piperazine derivatives by introducing the piperazine substructure into phenazine-1-carboxylic acid (PCA), a natural product with known fungicidal effects. nih.gov Several of these new compounds exhibited potent in vitro fungicidal activities. nih.gov Notably, compound 5r was active against all tested pathogenic fungi, including Rhizoctonia solani, Alternaria solani, Fusarium oxysporum, Fusarium graminearum, and Pyricularia oryzae Cavgra, with EC50 values that were more potent than the parent compound, PCA. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Phenylpiperazine-1-carboxylate Derivatives

Compound Name Target Pathogen(s) Activity (MIC/EC50) Key Research Findings Citation(s)
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride Mycobacterium kansasii MIC = 15.4 µM Demonstrated high inhibition activity. nih.gov
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride Mycobacterium kansasii, M. marinum MIC = 15.0 µM (for both) Showed the highest inhibition activity against M. kansasii and M. marinum. nih.gov
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride Fusarium avenaceum MIC = 14.2 µM Displayed the highest activity against this fungal pathogen. nih.gov
Compound 5r (a phenazine-1-carboxylic piperazine derivative) Rhizoctonia solani, Alternaria solani, Fusarium oxysporum, Fusarium graminearum, Pyricularia oryzae Cavgra EC50 = 24.6 µM, 42.9 µM, 73.7 µM, 73.8 µM, 34.2 µM, respectively Exhibited more potent activity than the parent compound, PCA, against a range of pathogenic fungi. nih.gov

Anticancer Research Applications and Mechanisms of Action

The phenylpiperazine scaffold is a key component in the design of novel anticancer agents, with research demonstrating multiple mechanisms of action, including cytotoxicity, apoptosis induction, and enzyme inhibition.

One area of research focused on creating new derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety as potential inhibitors of topoisomerase II (Topo II). nih.gov The designed compounds were tested on healthy (MCF10A) and cancer (MCF7) cell lines. nih.gov Compound BS230, which contains a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, showed the most promising antitumor activity, with stronger cytotoxicity towards cancer cells and lower cytotoxicity towards healthy cells compared to the standard drug doxorubicin. nih.gov Molecular docking studies suggested that these compounds can bind to the DNA-Topo II complex, with the phenylpiperazine part interacting with nucleic acid bases through π-π stacking. nih.gov

In another study, novel thiourea and thiazolidinone derivatives were synthesized from a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) parent compound, which is known to have anticancer activity. These new molecules were evaluated against prostate cancer (PC) cell lines DU 145, PC-3, and LNCaP. Compound 5a emerged as the most cytotoxic. Subsequent investigations into its mechanism revealed that treatment with compound 5a induces apoptosis and DNA fragmentation in these cancer cells. Furthermore, it was found to inhibit cell cycle progression, causing an accumulation of cells in the G1 or S phases.

Table 3: Anticancer Activity of Phenylpiperazine Derivatives

Compound Name/Description Cancer Cell Line(s) Mechanism of Action Key Research Findings Citation(s)
BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) MCF7 (breast cancer), MCF10A (healthy) Topoisomerase II inhibition, DNA binding Showed stronger cytotoxicity to cancer cells and lower toxicity to healthy cells than doxorubicin. nih.gov
BS130 (1-(3,4-dichlorophenyl)piperazine derivative) MCF7 (breast cancer) Cytotoxicity Exhibited high cytotoxicity, even more so than doxorubicin. nih.gov
Compound 5a (Thiourea derivative) DU 145, PC-3, LNCaP (prostate cancer) Apoptosis induction, DNA fragmentation, Cell cycle arrest (G1/S phase) Exerted the highest cytotoxic activity among the synthesized thiourea and thiazolidinone derivatives.

Investigation of Anti-Corrosion Properties

Based on the conducted literature searches, there is no specific research available on the anti-corrosion properties of this compound derivatives. Studies on other nitrogen-containing heterocyclic compounds, such as triazine derivatives with carboxylic acid and amine groups, have shown that these types of molecules can act as effective corrosion inhibitors by adsorbing onto a metal surface and forming a protective layer. researchgate.net This suggests a potential, yet unexplored, avenue for future research into the applicability of the phenylpiperazine-1-carboxylate structure in materials science.

Anticonvulsant Research

Phenylpiperazine derivatives have been extensively studied in the search for new anticonvulsant agents, leading to the identification of several promising compounds with activity in various preclinical seizure models.

One study involved the design and synthesis of eighteen new 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones. These compounds were screened using strychnine- and pentylenetetrazole (PTZ)-induced seizure models in mice. All tested molecules were effective in at least one model. Notably, compound 8 provided 100% protection in the PTZ-induced seizure test, similar to the control drug phenobarbital. Compound 13 was the most active in the strychnine (B123637) model.

Another research effort developed new hybrid molecules of phenylglycinamide containing a phenylpiperazine moiety. These compounds showed potent, broad-spectrum anticonvulsant activity in the maximal electroshock (MES), 6 Hz, and subcutaneous PTZ (scPTZ) seizure models. Compounds 53 and 60 were identified as particularly potent candidates.

Further research identified compound 14, a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative, as a lead anticonvulsant. It demonstrated robust activity in the MES, 6 Hz (at both 32 and 44 mA), and scPTZ models, with its potency in some tests being greater than the established antiepileptic drug valproic acid.

Mechanistic Insights into Phenylpiperazine 1 Carboxylate Derivative Action

Receptor Binding Affinities and Molecular Recognition

The therapeutic effects of phenylpiperazine-1-carboxylate derivatives are fundamentally linked to their ability to bind with specific receptors, initiating a cascade of biological responses. The affinity and selectivity of these interactions are governed by the molecular structure of the derivative and the complementary architecture of the receptor's binding site.

Furthermore, derivatives of N-phenylpiperazine have been investigated for their selective binding to dopamine (B1211576) receptor subtypes. Despite high homology between D2 and D3 dopamine receptors, certain N-phenylpiperazine analogs demonstrate significant selectivity for the D3 subtype. This selectivity is attributed to a "bitopic" binding mode, where the N-phenylpiperazine core occupies the primary binding site (orthosteric site), while another part of the molecule interacts with a secondary binding site unique to the D3 receptor. This dual interaction enhances binding affinity and selectivity for the D3 subtype over the D2 subtype.

Receptor TargetKey Interacting ResiduesPrimary Driving ForcesReference
α1A-AdrenoceptorAsp106, Gln177, Ser188, Ser192, Phe193Hydrogen Bonds, Electrostatic Forces
Dopamine D3 ReceptorOrthosteric and Secondary Binding SitesBitopic Binding Mode
Dopamine D2 ReceptorOrthosteric Binding SiteConventional Binding

Enzyme-Ligand Interaction Dynamics and Covalent Bond Formation

Beyond receptor binding, phenylpiperazine-1-carboxylate derivatives also exert their effects by interacting with enzymes. These interactions can range from reversible inhibition to the formation of stable covalent bonds, leading to irreversible deactivation of the enzyme. Covalent inhibition, in particular, can offer advantages in terms of potency and duration of action by forming a stable adduct with the target enzyme.

A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). Molecular docking studies of these compounds revealed that hydrogen bond formation is essential for their inhibitory activity against PARP-1. One derivative, compound 14p , demonstrated particularly strong inhibitory effects on the PARP-1 enzyme, with an IC50 value of 0.023 μM. This highlights the potential for designing highly potent enzyme inhibitors based on the phenylpiperazine scaffold.

In other research, derivatives of phenylpiperazine have been developed as selective inhibitors for the cyclooxygenase-2 (COX-2) enzyme. Computational docking studies have shown that these compounds interact with key residues within the active site of the COX-2 enzyme, leading to its inhibition. The incorporation of a reactive group, or "warhead," into an inhibitor's structure allows it to form a covalent bond with a reactive amino acid residue in the enzyme, which can significantly increase binding affinity and result in strong inhibition.

Compound DerivativeTarget EnzymeInhibitory Activity (IC50)Key Interaction FeatureReference
Compound 14pPARP-10.023 μMHydrogen Bond Formation
Compound 14qPARP-1Not Specified in SnippetHydrogen Bond Formation
Compound 3kCOX-2Not Specified in SnippetInteraction with Active Site Residues

Intracellular Signaling Pathway Modulation Studies

The binding of phenylpiperazine-1-carboxylate derivatives to their target receptors or enzymes is the initial step in a complex process of modulating intracellular signaling pathways. These pathways are intricate networks that transmit signals from the cell surface to the nucleus, ultimately leading to changes in cellular function and gene expression.

For instance, N-phenylpiperazine derivatives that bind to α1-adrenoceptors are known to mediate their cardiovascular effects by modulating the signal pathway associated with this receptor. Upon receptor activation, a cascade of molecular events is initiated. This can involve second messengers, such as those derived from phosphatidylinositol 4,5-bisphosphate (PIP2), which is hydrolyzed by phospholipase C to produce diacylglycerol and inositol (B14025) 1,4,5-trisphosphate (IP3). These molecules, in turn, can activate protein kinases and trigger downstream effects. Another critical second messenger is cyclic AMP (cAMP), the levels of which can be altered following receptor activation, leading to the activation of protein kinase A and the phosphorylation of various target proteins. The modulation of these signaling pathways connects the initial receptor binding event to a final physiological response. The physical location of signaling proteins within the cell can also provide an additional layer of control over these chemical reaction networks.

Bioactivity Related to Blood-Brain Barrier Permeation

A significant challenge in the development of drugs targeting the central nervous system (CNS) is the blood-brain barrier (BBB), a highly selective barrier that prevents most small-molecule drugs from entering the brain. The ability of phenylpiperazine-1-carboxylate derivatives to exert bioactivity within the CNS is therefore contingent on their ability to permeate this barrier.

While direct studies on the BBB permeation of phenyl piperazine-1-carboxylate were not prominent in the search results, research on the intestinal permeation of 1-phenylpiperazine (B188723) derivatives provides valuable analogous insights. A study examining a library of 13 derivatives of 1-phenylpiperazine as intestinal permeation enhancers in a Caco-2 model offers clues into how structural modifications affect transport across biological membranes. The findings indicate that the nature of substitutions on the phenyl ring significantly impacts both efficacy and toxicity. For example, hydroxyl or primary amine substitutions were found to increase toxicity, whereas aliphatic substitutions resulted in efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine compound. Notably, derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine displayed lower toxicity than 1-phenylpiperazine while still acting as potent permeation enhancers. These structure-activity relationships suggest that careful modification of the phenylpiperazine scaffold could be a viable strategy to optimize derivatives for enhanced BBB permeation and CNS bioactivity.

Substitution on Phenyl RingEffect on Caco-2 ModelReference
Hydroxyl or Primary AmineSignificantly Increased Toxicity
Aliphatic SubstitutionsComparable Efficacy and Toxicity to 1-Phenylpiperazine

Computational Chemistry and Molecular Modeling of Phenylpiperazine 1 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of phenylpiperazine-1-carboxylate systems. ijcrt.org These calculations provide a detailed picture of the electronic structure and reactivity.

The electronic properties of molecules are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. ijcrt.orgnih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For phenylpiperazine derivatives, the HOMO is typically localized on the electron-rich phenyl ring, indicating its role as the primary electron donor. Conversely, the LUMO is often distributed over the piperazine (B1678402) ring and the carboxylate group, which can act as electron acceptors. This distribution facilitates intramolecular charge transfer, a key feature influencing the molecule's biological activity. ijcrt.org Quantum chemical calculations allow for the precise determination of HOMO and LUMO energies and their gap, providing insights into the electronic behavior of phenyl piperazine-1-carboxylate derivatives. derpharmachemica.com

Table 1: Frontier Molecular Orbital Energies of a Phenylpiperazine Derivative

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.06
HOMO-LUMO Gap (ΔE)5.19

Note: The values presented are illustrative and based on DFT calculations for a related 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate. researchgate.net

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgresearchgate.net It helps in identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding and predicting intermolecular interactions, such as drug-receptor binding. libretexts.orgresearchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. walisongo.ac.id Green areas represent neutral potential. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylate group, making them potential hydrogen bond acceptors. The hydrogen atom on the piperazine nitrogen might exhibit a positive potential, indicating its role as a hydrogen bond donor. These maps are instrumental in predicting how the molecule will orient itself within a receptor's binding pocket. chemrxiv.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. jetir.org This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanisms of potential drug candidates. jetir.orgrsc.org

In studies involving phenylpiperazine derivatives, molecular docking has been successfully employed to predict their binding modes with various biological targets, such as receptors and enzymes. nih.govconnectjournals.com For instance, docking studies on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor have revealed key interactions. The binding is often driven by the formation of hydrogen bonds and electrostatic interactions with specific amino acid residues like Asp106, Gln177, Ser188, and Ser192. rsc.org The phenyl ring of the ligand frequently engages in π-π stacking interactions with aromatic amino acid residues in the binding site. nih.gov These predictions provide a structural basis for the observed biological activity and guide the design of more potent and selective ligands. jetir.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. gu.se

For phenylpiperazine derivatives, QSAR studies have been conducted to understand the structural requirements for various pharmacological effects. nih.govresearchgate.net These models often use a range of descriptors, including constitutional, electronic, and topological parameters, to correlate with biological activities such as receptor binding affinity or enzyme inhibition. openpharmaceuticalsciencesjournal.com For example, a QSAR model for piperazine and keto piperazine derivatives as renin inhibitors revealed that constitutional descriptors like the number of double bonds and oxygen atoms play a crucial role in their binding affinity. openpharmaceuticalsciencesjournal.com Such models are valuable for lead optimization and the rational design of new analogs with improved potency. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, binding stability, and the influence of the solvent environment. acs.org

MD simulations have been applied to phenylpiperazine-containing systems to explore their conformational flexibility and the stability of their interactions with biological targets. nih.govnih.gov For example, simulations of phenyl-piperazine scaffolds as eIF4A1 inhibitors have demonstrated how these compounds can induce and stabilize specific protein conformations, such as domain closure, which is crucial for their inhibitory activity. nih.gov Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov These dynamic insights are critical for a comprehensive understanding of the ligand-receptor recognition process and the mechanism of action. nih.gov

Table 2: Key Parameters from a Molecular Dynamics Simulation of a Phenylpiperazine-Ligand Complex

Simulation ParameterObservationSignificance
Root Mean Square Deviation (RMSD)Stable trajectory after initial equilibrationIndicates the stability of the protein-ligand complex over the simulation time. nih.gov
Root Mean Square Fluctuation (RMSF)Low fluctuations in the binding site residuesHighlights the stability of key interactions between the ligand and the receptor. nih.gov
Hydrogen Bond AnalysisPersistent hydrogen bonds observedIdentifies crucial hydrogen bonding interactions that contribute to binding affinity.

First Principles Computations for Molecular Electronic Properties

First-principles computations, also known as ab initio quantum chemistry methods, are calculations based directly on the laws of quantum mechanics without the use of experimental data. These methods provide a highly accurate description of the electronic structure and properties of molecules. nih.gov

For systems like this compound, first-principles calculations can be used to determine a wide range of electronic properties, including electron density, dipole moment, and polarizability. researchgate.net These calculations are crucial for understanding the fundamental electronic nature of the molecule and how it will respond to external electric fields, which is relevant for its optical and nonlinear optical properties. nih.gov Time-dependent density functional theory (TD-DFT), a first-principles method, can be used to predict the optical absorption spectra of the molecule. nih.gov By analyzing the computed HOMO and LUMO orbitals, insights into charge transfer characteristics upon electronic excitation can be gained, which is vital for understanding the molecule's photophysical behavior. nih.gov

Advanced Analytical Methodologies for Phenylpiperazine 1 Carboxylate Characterization in Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Phenyl piperazine-1-carboxylate, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the phenyl ring and the piperazine (B1678402) ring are expected. The aromatic protons of the phenyl group typically appear in the downfield region (approximately 7.0-7.5 ppm). The eight aliphatic protons on the piperazine ring would likely present as complex multiplets due to their chemical and magnetic environments. For instance, in the related compound 1-phenylpiperazine (B188723), signals for the piperazine ring's aliphatic protons are observed around 3.0-3.2 ppm. nih.gov For this compound, the protons on the nitrogen atom adjacent to the carbamate (B1207046) group would be shifted further downfield compared to those on the other nitrogen.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the phenyl ring carbons, the piperazine ring carbons, and the distinct carbonyl carbon of the carbamate group, which is typically observed in the 150-160 ppm region. Studies on similar phenylpiperazine structures have identified the aromatic carbon signals between 116 and 151 ppm and the piperazine carbon signals in the 45-52 ppm range. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Moieties Illustrative data based on analogous structures like 1-phenylpiperazine and phenyl carbamates.

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Phenyl Protons 7.0 - 7.5
Piperazine Protons (α to N-PhO(C=O)) 3.6 - 3.8
Piperazine Protons (β to N-PhO(C=O)) 3.0 - 3.2
NH Proton Variable, depends on solvent
¹³C Carbonyl (C=O) ~155
Phenyl Carbons (C-O) ~150
Phenyl Carbons 120 - 130
Piperazine Carbons (α to N-PhO(C=O)) ~45
Piperazine Carbons (β to N-PhO(C=O)) ~46

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Upon ionization, typically through electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS, the molecule will generate a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The subsequent fragmentation provides a structural fingerprint. For phenylpiperazine derivatives, characteristic fragmentation involves the cleavage of the piperazine ring. For example, 1-phenylpiperazine shows a molecular ion at m/z 162 and a prominent fragment at m/z 120. nih.govnist.gov

For this compound, key fragmentation pathways would likely include the loss of the phenoxy group, cleavage of the carbamate C-O bond, and fragmentation of the piperazine ring itself.

Table 2: Predicted Key Mass Fragments for this compound Based on common fragmentation patterns of phenylpiperazine and carbamate compounds.

m/z Value (Predicted) Identity of Fragment
220 [M]⁺ (Molecular Ion)
127 [M - C₆H₅O]⁺
119 [C₆H₅N₂H₂]⁺
85 [Piperazine-carbonyl]⁺
77 [C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The most prominent and diagnostic absorption band for this compound would be the strong carbonyl (C=O) stretch of the carbamate group, expected in the region of 1730-1680 cm⁻¹. Other key absorptions include C-N stretching vibrations, C-O stretching of the carbamate, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. ultraphysicalsciences.org The N-H stretching of the secondary amine in the piperazine ring would appear as a moderate band around 3350-3250 cm⁻¹. The IR spectrum of the related 1-phenylpiperazine shows characteristic CH₂ stretching vibrations at 2944, 2910, and 2884 cm⁻¹. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine (Piperazine) 3350 - 3250
C-H Stretch Aromatic (Phenyl) 3100 - 3000
C-H Stretch Aliphatic (Piperazine) 3000 - 2850
C=O Stretch Carbamate 1730 - 1680
C=C Stretch Aromatic Ring 1600 - 1450
C-O Stretch Carbamate 1250 - 1200
C-N Stretch Amine/Carbamate 1250 - 1020

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, an octadecylsilane (B103800) (C18) column is used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule is chromophoric and absorbs UV light, often around 240-260 nm. nih.gov The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 4: Example HPLC Conditions for Analysis of Phenylpiperazine Derivatives

Parameter Condition
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.0)
Flow Rate 1.0 mL/min
Detection UV at 239 nm nih.gov
Temperature Ambient or controlled (e.g., 35°C)

Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound may possess sufficient volatility for GC analysis, though derivatization might sometimes be employed to enhance volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), this technique provides powerful separation and identification capabilities.

The typical stationary phase for the analysis of piperazine derivatives is a non-polar or mid-polar column, such as one containing 5% phenyl/95% methyl polysiloxane. unodc.org The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through the column. Separation is based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer detector provides mass spectra for the eluting peaks, allowing for positive identification. unodc.org

Table 5: Typical GC-MS Parameters for Phenylpiperazine Analysis

Parameter Condition
Column 5% Phenyl/95% Methyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness unodc.org
Carrier Gas Helium, 1.1 mL/min unodc.org
Injector Temperature 250°C unodc.org
Oven Program Initial 100°C, ramp to 290°C unodc.org
Ionization Mode Electron Ionization (EI), 70 eV unodc.org
Mass Scan Range 30-350 amu unodc.org

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. The application of UHPLC is critical for the detailed analysis of this compound in research settings, enabling precise quantification and impurity profiling.

A typical UHPLC method for the analysis of this compound would involve a reversed-phase separation mode. This is the most common mode in pharmaceutical analysis, suitable for moderately polar compounds like this compound. The choice of a stationary phase is crucial for achieving optimal separation. Given the aromatic phenyl group and the piperazine core, a C18 column is a common starting point due to its hydrophobic nature. However, for compounds with aromatic moieties, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions between the stationary phase and the analyte.

The mobile phase composition is another critical parameter that is optimized during method development. A gradient elution with a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (typically acetonitrile or methanol) is often employed. The gradient allows for the efficient elution of both the main compound and any potential impurities with varying polarities. The pH of the aqueous buffer is carefully selected to ensure the analyte is in a single ionic form, leading to sharp and symmetrical peaks.

Detection is most commonly performed using a UV-Vis detector, as the phenyl group in this compound provides a chromophore that absorbs UV light. For more comprehensive analysis and identification of unknown impurities, UHPLC can be coupled with mass spectrometry (UHPLC-MS), providing mass-to-charge ratio information that aids in structure elucidation. The high efficiency of UHPLC separations leads to narrower peaks, which in turn increases the signal-to-noise ratio and improves detection limits.

Table 1: Illustrative UHPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument Ultra-High Performance Liquid Chromatography System
Column C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detector UV at 254 nm or Mass Spectrometer

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and conformational geometry, which is crucial for understanding the compound's physical and chemical properties. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, provides valuable insights into the likely solid-state conformation. nih.gov

In the crystal structure of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the piperazine ring adopts a chair conformation. nih.gov This is the most stable conformation for a six-membered ring, minimizing steric strain. It is highly probable that the piperazine ring in this compound would also adopt a similar chair conformation. The orientation of the phenyl and carboxylate substituents on the piperazine ring would be determined by the crystallization conditions and intermolecular interactions within the crystal lattice.

Table 2: Crystallographic Data for the Related Compound Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate nih.gov

ParameterValue
Chemical Formula C₁₃H₁₈N₂O₄S
Molecular Weight 298.35
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.1433 (5)
b (Å) 20.5966 (17)
c (Å) 12.5626 (8)
β (°) 114.026 (3)
Volume (ų) 1451.84 (19)
Z 4

Sample Preparation Techniques for Analytical Studies

Effective sample preparation is a critical prerequisite for obtaining accurate and reliable results from analytical techniques like UHPLC. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte to a detectable level, and ensure the sample is in a suitable solvent for injection. For the analysis of this compound from various research samples, such as reaction mixtures or biological matrices, several techniques can be employed.

Solid-Phase Extraction (SPE) is a powerful and widely used technique for sample clean-up and concentration. For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would be appropriate. The general procedure involves conditioning the cartridge with an organic solvent followed by an aqueous solution. The sample, dissolved in an aqueous-organic mixture, is then loaded onto the cartridge. The analyte is retained on the sorbent through hydrophobic interactions, while more polar impurities are washed away. Finally, the this compound is eluted with a small volume of a strong organic solvent. Phenyl-based SPE sorbents can also be utilized to leverage π-π interactions for enhanced selectivity.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For this compound, which is a relatively non-polar molecule, LLE can be used to extract it from an aqueous matrix into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). The pH of the aqueous phase can be adjusted to suppress the ionization of any basic or acidic functional groups, thereby increasing the extraction efficiency into the organic phase.

Filtration is a fundamental step in sample preparation, particularly for UHPLC analysis. The use of sub-2 µm particles in UHPLC columns makes them susceptible to clogging from particulate matter. Therefore, all samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column and the instrument.

The choice of the appropriate sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the specific requirements of the analytical method. A well-developed sample preparation protocol is essential for achieving the high levels of accuracy and precision required in modern research.

Future Directions and Emerging Research Avenues for Phenylpiperazine 1 Carboxylate

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent versatility of the phenylpiperazine-1-carboxylate structure allows for extensive chemical modification to improve its biological activity, selectivity, and pharmacokinetic properties. Future research will increasingly focus on innovative and efficient synthetic methods to generate diverse libraries of analogues.

One promising area is the application of modern synthetic techniques like microwave-assisted and ultrasound-assisted synthesis. mdpi.com These methods offer significant advantages over conventional approaches, including drastically reduced reaction times, higher yields, and alignment with the principles of green chemistry by minimizing solvent use and energy consumption. mdpi.com For instance, microwave-assisted synthesis of related heterocyclic compounds has been shown to achieve high yields in as little as 150 seconds. mdpi.com

Another key strategy involves the direct C-H functionalization of the piperazine (B1678402) ring. researchgate.net Historically, modifications to the piperazine core have been largely limited to the nitrogen atoms. researchgate.net Recent advances in photoredox catalysis now enable the direct attachment of aryl, vinyl, and alkyl groups to the carbon atoms of the piperazine ring, opening up new chemical space for exploration. researchgate.net This approach allows for the creation of structurally unique derivatives that were previously difficult to synthesize, potentially leading to compounds with novel pharmacological profiles. researchgate.net

Furthermore, the development of specialized derivatization reagents continues to be a valuable strategy. While some reagents are designed for analytical purposes, such as the chiral derivatization reagent APy-PPZ for separating enantiomers, the underlying principles can be adapted for therapeutic design. researchgate.net Strategies like isoniazid (B1672263) derivatization, used to enhance the detection of metabolites in mass spectrometry, showcase how chemical tags can be employed to alter molecular properties, a concept that can be translated to improving bioactivity. nih.gov

These advanced derivatization strategies are crucial for systematically exploring the structure-activity relationship (SAR) of the phenylpiperazine-1-carboxylate core, paving the way for the development of analogues with superior potency and target specificity.

Identification and Validation of New Biological Targets for Therapeutic Intervention

While the phenylpiperazine motif is known to interact with a variety of receptors, ongoing research is focused on identifying and validating novel biological targets to expand its therapeutic applications, particularly in oncology.

A significant emerging target is Monoacylglycerol Lipase (MAGL) , an enzyme that plays a crucial role in the endocannabinoid system and is implicated in numerous pathologies, including cancer and neurodegenerative diseases. nih.gov A recent study identified a phenyl(piperazin-1-yl)methanone derivative as a reversible MAGL inhibitor with promising antiproliferative activity against breast and ovarian cancer cell lines. nih.gov The discovery of this derivative, with an IC₅₀ of 6.1 µM for MAGL inhibition, establishes it as a valuable lead compound for developing new and more potent reversible MAGL inhibitors. nih.gov

Another critical target in cancer therapy is Topoisomerase II (Topo II) , an enzyme essential for managing DNA topology during cell replication. mdpi.comnih.gov Cancer cells, which divide rapidly, show increased Topo II activity, making it a prime target for chemotherapy. mdpi.com Researchers have designed and synthesized novel phenylpiperazine derivatives of 1,2-benzothiazine that exhibit significant cytotoxic activity against breast adenocarcinoma cells (MCF7). mdpi.comnih.gov Molecular docking studies have shown that the phenylpiperazine moiety of these compounds can slide between DNA bases, interacting with the DNA-Topo II complex and inhibiting its function. mdpi.comnih.gov

The table below summarizes the activity of representative phenylpiperazine derivatives against these emerging cancer targets.

Compound ClassTargetRepresentative DerivativeFindingReference
Phenyl(piperazin-1-yl)methanonesMonoacylglycerol Lipase (MAGL)Derivative 4Reversible MAGL inhibition (IC₅₀ = 6.1 µM); Antiproliferative activity in breast and ovarian cancer cells. nih.gov
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase II (Topo II)BS130 & BS230Cytotoxic activity against breast cancer cell lines, in some cases exceeding that of the established drug doxorubicin. mdpi.comnih.gov

Future work will involve validating these targets in more complex biological systems and screening phenylpiperazine-1-carboxylate libraries against other potential targets implicated in disease, such as various protein kinases and components of apoptotic pathways like the Bcl-2 protein family. mdpi.com

Integration of Advanced Computational Approaches in Rational Drug Design

The design and discovery of new phenylpiperazine-1-carboxylate analogues are being significantly accelerated by the integration of advanced computational methods. These in silico techniques allow for the rational design of molecules with desired properties, reducing the time and cost associated with traditional trial-and-error screening.

Virtual screening and molecular docking are at the forefront of this effort. A prime example is the discovery of the aforementioned MAGL inhibitor, which was identified through a virtual screening protocol based on a fingerprint-driven consensus docking (CD) approach. nih.gov This method involves computationally screening large libraries of compounds to predict their binding affinity and mode of interaction with a specific biological target. nih.gov

Similarly, molecular docking has been instrumental in understanding how phenylpiperazine derivatives target Topoisomerase II. mdpi.comnih.gov Docking studies revealed the specific interactions between the compounds and the enzyme-DNA complex, showing that the phenylpiperazine part of the molecule engages in π-π stacking interactions with DNA nucleobases, while other parts of the molecule form hydrogen bonds with amino acid residues in the enzyme. mdpi.comnih.gov This detailed molecular insight is crucial for the structure-based optimization of lead compounds to enhance their binding and efficacy. nih.gov

The table below highlights key computational techniques and their applications in the design of phenylpiperazine-based compounds.

Computational TechniqueApplicationTargetKey FindingReference
Virtual Screening (Fingerprint-driven Consensus Docking)Discovery of novel inhibitorsMAGLIdentified a lead phenyl(piperazin-1-yl)methanone derivative with micromolar inhibitory activity. nih.gov
Molecular DockingElucidation of binding modeTopoisomerase II-DNA ComplexShowed that the phenylpiperazine moiety intercalates with DNA bases, guiding the rational design of more potent anticancer agents. mdpi.comnih.gov
Molecular ModelingStructure-based hit optimizationMAGLGuided the modification of the initial hit to produce a more efficient inhibitor. nih.gov

Future research will likely incorporate more advanced computational tools, such as molecular dynamics simulations to study the dynamic behavior of the drug-target complex over time and machine learning algorithms to predict the activity and toxicity of new designs with even greater accuracy.

Development of Phenylpiperazine-1-carboxylate Analogues for Specific Research Probes

Beyond their direct therapeutic potential, phenylpiperazine-1-carboxylate analogues are being developed as specialized molecular probes for basic research. These probes are indispensable tools for studying biological pathways, validating drug targets, and understanding disease mechanisms at a molecular level.

A key strategy in developing a research probe is to modify a known bioactive compound by attaching a reporter group, such as a fluorescent tag. This allows for the visualization and tracking of the molecule's interaction with its biological target in real-time within cells or tissues. For example, a potent and selective phenylpiperazine-1-carboxylate-based inhibitor of an enzyme like MAGL could be derivatized with a fluorophore. The resulting fluorescent probe could be used in techniques like fluorescence microscopy or flow cytometry to study the enzyme's distribution, activity, and regulation within different cellular compartments.

The development of novel chiral derivatization reagents, such as those used to distinguish between enantiomers in analytical chemistry, provides a template for creating highly specific probes. researchgate.net By designing derivatives that bind selectively to a specific protein or nucleic acid structure, researchers can create tools to investigate complex biological processes. For instance, a phenylpiperazine analogue designed to bind specifically to the minor groove of DNA could be tagged and used to study DNA replication or transcription. nih.gov

The development of such probes derived from the phenylpiperazine-1-carboxylate scaffold will provide the scientific community with powerful reagents to dissect complex biological systems, ultimately accelerating the discovery and validation of new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl piperazine-1-carboxylate derivatives, and how can reaction yields be improved?

  • Methodology : Start with nucleophilic substitution or coupling reactions. For example, react piperazine with aryl chloroformates under inert conditions (N₂ atmosphere) using NaH in DMF as a base . Purification via silica gel chromatography (e.g., hexane/EtOAc 3:1) improves yield . Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1.2 equiv. of aryl halide) to reduce side products .
  • Key Data : Typical yields range from 45% to 85%, depending on substituents and reaction conditions .

Q. How can structural characterization of this compound derivatives be performed with high accuracy?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, piperazine protons at δ 3.0–3.5 ppm) .
  • X-ray crystallography : Refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond angles and torsional strain .
  • Mass spectrometry : Confirm molecular ions (e.g., [M+H⁺] peaks via LC-MS) with <2 ppm error .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

  • Methodology :

  • Enzyme inhibition assays : Use fluorometric or colorimetric substrates (e.g., for acetylcholinesterase or proteases) with IC₅₀ calculations .
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like 5-HT receptors .
  • Cellular assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ values for cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across this compound derivatives?

  • Methodology :

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups on the phenyl ring .
  • DFT calculations : Quantify electronic effects (e.g., HOMO-LUMO gaps) to correlate with experimental IC₅₀ values .
  • Meta-analysis : Use clustering algorithms to identify outliers in bioactivity datasets (e.g., inconsistent IC₅₀ values for similar analogs) .

Q. What strategies address contradictions in crystallographic and spectroscopic data for metal complexes of this compound?

  • Methodology :

  • Multi-technique validation : Cross-validate X-ray data with IR spectroscopy (e.g., metal-ligand stretching frequencies at 400–600 cm⁻¹) and magnetic susceptibility measurements .
  • Error analysis : Calculate R-factors in SHELXL refinements; values <5% indicate high reliability .
  • Control experiments : Re-synthesize complexes under strict anhydrous conditions to rule out hydration artifacts .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

  • Methodology :

  • MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AMBER or GROMACS .
  • ADMET prediction : Use SwissADME to estimate LogP (optimal range: 2–4) and aqueous solubility .
  • Metabolite identification : Perform in silico fragmentation with tools like MetFrag to predict Phase I/II metabolites .

Notes for Rigorous Research

  • Safety : Use JIS T 8116 gloves and JIS T 8147 goggles when handling reactive intermediates (e.g., LiAlH₄) .
  • Reproducibility : Document reaction conditions (e.g., "reflux in DMF under N₂" vs. "ambient temperature") to minimize variability .
  • Data Sharing : Cite SHELX programs for crystallography and PubChem for physicochemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.